7-Thia-1-azaspiro[4.4]nonane-2,4-dione 7-Thia-1-azaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1955524-15-8
VCID: VC4366827
InChI: InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
SMILES: C1CSCC12C(=O)CC(=O)N2
Molecular Formula: C7H9NO2S
Molecular Weight: 171.21

7-Thia-1-azaspiro[4.4]nonane-2,4-dione

CAS No.: 1955524-15-8

Cat. No.: VC4366827

Molecular Formula: C7H9NO2S

Molecular Weight: 171.21

* For research use only. Not for human or veterinary use.

7-Thia-1-azaspiro[4.4]nonane-2,4-dione - 1955524-15-8

Specification

CAS No. 1955524-15-8
Molecular Formula C7H9NO2S
Molecular Weight 171.21
IUPAC Name 7-thia-1-azaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
Standard InChI Key NQXIZYQGLSGVMB-UHFFFAOYSA-N
SMILES C1CSCC12C(=O)CC(=O)N2

Introduction

Chemical Identity and Structural Features

7-Thia-1-azaspiro[4.4]nonane-2,4-dione belongs to the class of spirocyclic compounds characterized by two fused rings sharing a single atom. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 180.20 g/mol . The spiro junction at the central carbon atom connects a four-membered thiolane ring (containing sulfur) and a four-membered lactam ring (containing nitrogen). Key structural attributes include:

PropertyValue
IUPAC Name7-Thia-1-azaspiro[4.4]nonane-2,4-dione
SMILESC1CSCC12C(=O)NC(=O)N2
InChIKeyMDNCSTBDLRSGIJ-UHFFFAOYSA-N
Topological Polar Surface78.5 Ų
Hydrogen Bond Donors2

The compound’s bicyclic architecture imposes significant ring strain, which influences its reactivity and conformational stability. X-ray crystallography of analogous spiro-thiolanes reveals puckered ring geometries that optimize orbital overlap and minimize steric hindrance .

Synthesis and Derivative Formation

Core Synthesis Strategies

The synthesis of 7-thia-1-azaspiro[4.4]nonane-2,4-dione derivatives typically involves Knoevenagel condensation followed by sulfa-Michael addition and intramolecular aldol cyclization (Fig. 1). For example, α-mercaptoacetaldehyde reacts with preformed α,β-unsaturated carbonyl intermediates (from aldehydes and thiazolidinediones) under basic conditions (e.g., DABCO) to yield spiro-thiolanes in moderate-to-good yields (60–85%) .

Representative Reaction Pathway:

  • Knoevenagel Condensation:
    Aldehyde + Thiazolidinedione → α,β-Unsaturated Carbonyl Intermediate

  • Sulfa-Michael Addition:
    Intermediate + α-Mercaptoacetaldehyde → Thiol-Adducted Intermediate

  • Aldol Cyclization:
    Intramolecular cyclization → Spiro-Thiolane Product

This method has been extended to synthesize bicyclic chromene-thiolane hybrids, demonstrating versatility in scaffold diversification .

Functionalization at Nitrogen and Sulfur

The nitrogen atom in the lactam ring and the sulfur atom in the thiolane ring serve as sites for further functionalization:

  • N-Allylation: Introducing allyl groups at the nitrogen (e.g., 7-allyl derivatives) enhances lipophilicity, as seen in PubChem CID 202397 .

  • S-Oxidation: Sulfur oxidation to sulfoxides or sulfones modulates electronic properties and biological activity .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Protons on the thiolane ring resonate at δ 2.59–2.89 ppm, while lactam NH protons appear as broad singlets near δ 12.68 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) are observed at δ 170–178 ppm, and thiocarbonyl (C=S) signals appear at δ 199 ppm .

  • IR Spectroscopy: Stretching frequencies for C=O (1,603 cm⁻¹) and C=S (1,510 cm⁻¹) confirm the presence of ketone and thione groups .

Thermodynamic Stability

Density functional theory (DFT) calculations on analogous spiro-thiolanes predict a strain energy of ~25 kcal/mol due to nonplanar ring conformations. The sulfur atom’s polarizability partially mitigates this strain through enhanced van der Waals interactions .

ActivityMechanismExample Compound
Anticonvulsant5-HT1A/2A receptor modulation7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione
AntidiabeticPPAR-γ agonismThiazolidinedione analogs
AntimicrobialMembrane disruptionSpiro-chromene-thiolanes

The compound’s ability to cross the blood-brain barrier (predicted logP = 1.2) suggests potential central nervous system (CNS) applications .

Comparative Analysis with Analogous Spirocycles

Structural Analogues

  • 7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Differs by an ethenyl substituent and an additional nitrogen, enhancing serotonin receptor affinity.

  • 2-Thia-7-azaspiro[4.4]nonane-6,8-dione: Features a reversed ring substitution pattern, altering metabolic stability .

Reactivity Trends

  • Electrophilic Substitution: The lactam ring’s electron-deficient nitrogen favors acylations over alkylations.

  • Ring-Opening Reactions: Thiolane rings undergo nucleophilic attack at sulfur under acidic conditions, yielding dihydrothiophene derivatives .

Industrial and Research Applications

Pharmaceutical Development

Spiro-thiolanes serve as precursors for:

  • Protease Inhibitors: Rigid spiro scaffolds mimic peptide β-turns.

  • Kinase Modulators: Sulfur’s lone pairs facilitate hydrophobic pocket binding.

Material Science

The compound’s high polarizability (α = 23.5 ų) makes it a candidate for nonlinear optical materials .

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